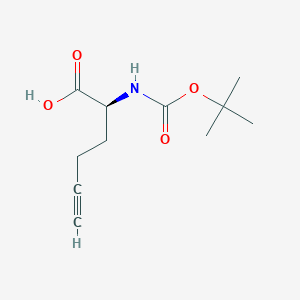

(S)-2-(Boc-amino)-5-hexynoic acid

描述

(S)-2-(Boc-amino)-5-hexynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- Boc-L-homopropargylglycine is an amino acid analog of methionine that contains an alkyne moiety. It can be incorporated into newly synthesized proteins during active protein synthesis .

- The alkyne moiety allows for selective labeling using click chemistry. Researchers can introduce azide-functionalized probes or tags to specifically detect proteins containing Boc-L-homopropargylglycine .

Target of Action

Mode of Action

生化分析

Biochemical Properties

Boc-L-homopropargylglycine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it enables Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) of proteins being synthesized in Arabidopsis plants or cell cultures, facilitating their click-chemistry enrichment for analysis . The sites of Boc-L-homopropargylglycine incorporation could be confirmed by peptide mass spectrometry at methionine sites throughout protein amino acid sequences .

Cellular Effects

Boc-L-homopropargylglycine has profound effects on various types of cells and cellular processes. It influences cell function by affecting protein synthesis. The compound is incorporated into nascent proteins, altering their structure and function . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Boc-L-homopropargylglycine involves its incorporation into proteins during translation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules. The compound exerts its effects at the molecular level, influencing the structure and function of proteins.

Metabolic Pathways

Boc-L-homopropargylglycine is involved in the metabolic pathway of protein synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

生物活性

(S)-2-(Boc-amino)-5-hexynoic acid, a chiral compound with the molecular formula C_{11}H_{17}NO_2, is notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which allows further chemical manipulation while retaining the amine functionality. Its unique structure includes a terminal alkyne, making it particularly versatile for various biological applications.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C_{11}H_{17}NO_2 |

| Molecular Weight | 227.26 g/mol |

| Stereochemistry | (S) configuration at the second carbon |

| Functional Groups | Amino group, alkyne, Boc group |

The chirality of this compound allows it to serve as a valuable building block for synthesizing other chiral molecules, particularly in the development of targeted therapies such as PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins in cells.

The biological activity of this compound is primarily linked to its role as a linker molecule in PROTACs. By connecting target protein-binding moieties to E3 ligase recognition domains, it facilitates the recruitment of ubiquitin ligases to specific proteins, leading to their degradation by the proteasome. This mechanism is crucial in cancer therapy and other diseases where protein homeostasis is disrupted.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of compounds derived from this compound. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant inhibition of cell growth. The compound's ability to modulate enzymatic activity and interact with cellular receptors enhances its therapeutic potential.

Interaction Studies

Research indicates that this compound interacts with several biological molecules, including:

- Enzymes: It may act as an inhibitor or modulator in biochemical pathways.

- Receptors: The compound's structure allows it to fit selectively into active sites of enzymes or receptors, influencing their activity.

Case Studies

- PROTAC Development: A study highlighted the use of this compound in designing PROTACs targeting specific oncogenic proteins. These PROTACs demonstrated effective degradation of target proteins in vitro, showcasing the compound's utility in targeted cancer therapies .

- Cell Viability Assays: In vitro assays have shown that derivatives of this compound exhibit potent antiproliferative effects against HeLa cells, with IC50 values in the low micromolar range. This suggests a promising avenue for further development in anticancer drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (R)-2-(Boc-amino)-5-hexynoic acid | Chiral Amino Acid | Enantiomer with potentially different biological activity |

| 5-Hexynoic Acid | Alkyne Carboxylic Acid | Lacks amino functionality; simpler structure |

| L-Homopropargylglycine | Amino Acid Derivative | Similar backbone but without Boc protection |

The unique combination of a chiral center, protective Boc group, and terminal alkyne distinguishes this compound from its analogs, enhancing its versatility for synthetic applications.

科学研究应用

Peptide Synthesis

Role as a Building Block

(S)-2-(Boc-amino)-5-hexynoic acid is primarily used in peptide synthesis, where it serves as an amino acid derivative. The Boc group allows for selective protection of the amine functionality, facilitating its incorporation into peptides during solid-phase peptide synthesis (SPPS). This method enables the formation of complex peptide structures with precise control over stereochemistry and functionalization.

Click Chemistry Applications

The presence of the alkyne functional group allows for further modifications through click chemistry, particularly with azide-containing compounds. This bioorthogonal reaction is valuable for creating diverse peptide-based drugs with tailored properties. The ability to introduce various functional groups enhances the potential for developing novel therapeutics targeting specific biological pathways.

Drug Discovery and Development

Targeted Therapeutics

Research indicates that derivatives of this compound can be utilized to create targeted drug delivery systems. For instance, conjugating this compound with other therapeutic agents can improve their specificity and efficacy against particular cancer cells. Studies have shown that peptides incorporating similar structures can enhance drug uptake in cancer cells via receptor-mediated endocytosis, leading to improved therapeutic outcomes .

Biological Activity

Preliminary studies suggest that this compound and its derivatives may exhibit antimicrobial and anticancer properties. These findings warrant further investigation into their pharmacological profiles, which could lead to new therapeutic agents for treating resistant strains of bacteria or various types of cancer.

Biosensors Development

The unique reactivity of this compound makes it suitable for developing biosensors. By functionalizing the alkyne group to bind specific target molecules, researchers can create sensors that generate measurable signals upon binding events. This application has potential implications in diagnostics, allowing for the detection of biomarkers associated with specific diseases.

Synthetic Methodologies

Synthesis Techniques

Various synthetic routes have been explored for producing this compound efficiently. These methods often involve the use of protected amino acids and subsequent transformations to introduce the alkyne functionality while maintaining high yields and purity. Innovations in synthetic methodologies continue to enhance the accessibility of this compound for research purposes .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629141 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208522-16-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(Boc-amino)-5-hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。